Fa-AMP2
Description
Overview of Antimicrobial Peptides in Biological Systems
AMPs, also known as host defense peptides (HDPs), are integral to the innate immune response in multicellular organisms. wikipedia.orgexplorationpub.com They are produced by various cell types, including epithelial and immune cells, often in response to microbial challenge. researchgate.net AMPs exhibit broad-spectrum activity, capable of inhibiting the growth or viability of a wide range of microorganisms. mdpi.comfrontiersin.orgmdpi.com Their mechanisms of action can vary, but often involve interaction with and disruption of microbial cell membranes due to their cationic and amphipathic nature. mdpi.comresearchgate.netfrontiersin.orgnih.gov This interaction is facilitated by the difference in charge between the positively charged peptides and the negatively charged microbial membranes. researchgate.net Beyond direct antimicrobial effects, some AMPs also possess immunomodulatory functions. explorationpub.com
Classification and Diversity of Plant Antimicrobial Peptides
Plants, lacking an adaptive immune system akin to that of vertebrates, heavily rely on innate immunity, in which AMPs are key players. nih.gov Plant AMPs are remarkably diverse and are found in various plant tissues, including seeds, flowers, roots, and leaves. wikipedia.orgnih.govpreprints.orgnih.gov Their structural stability, often conferred by multiple disulfide bonds, makes them resistant to degradation by heat and chemicals. nih.govpreprints.orgnih.gov
Plant AMPs are broadly classified into several families based on their amino acid sequences, structures, and the presence of disulfide bonds. mdpi.compreprints.orgresearchgate.net Major classes include thionins, defensins, hevein-like peptides, knottins, stable-like peptides, lipid transfer proteins, snakins, and cyclotides. nih.govpreprints.orgresearchgate.net Plant defensins, in particular, constitute a significant family of cysteine-rich peptides involved in defense against pathogens. wikipedia.orgnih.govnih.govfrontiersin.org They are typically small, cationic peptides, commonly containing four to eight conserved cysteine residues that form disulfide bridges essential for their stable three-dimensional structure. wikipedia.orgnih.govnih.gov
Historical Context of Fa-AMP2 Discovery within Plant Defensin (B1577277) Research
The discovery of plant defensins dates back to the early 1990s with the identification of antimicrobial peptides in wheat and barley, initially referred to as γ-thionins due to similarities in molecular mass and cysteine content with other thionin families. wikipedia.orgnih.govfrontiersin.org However, subsequent structural analyses revealed distinct disulfide bonding patterns, leading to their reclassification as plant defensins in 1995, recognizing their structural resemblance to defensins found in insects and mammals. wikipedia.orgnih.govnih.govfrontiersin.org
Within this evolving field of plant defensin research, this compound was identified and purified from the seeds of buckwheat (Fagopyrum esculentum Moench.). nih.govmdpi.comresearchgate.netsciencepublishinggroup.comnih.gov The purification process involved techniques such as gel filtration, ion-exchange HPLC, and reverse-phase HPLC. researchgate.netnih.gov this compound was characterized as a basic peptide with an isoelectric point above 10. researchgate.netnih.gov
Detailed research findings regarding the initial characterization of this compound, alongside a related peptide Fa-AMP1, revealed they are both 8-cysteine hevein-like peptides consisting of 40 amino acid residues. mdpi.com Notably, Fa-AMP1 and this compound share identical amino acid sequences with the exception of the C-terminal residue, which is Lys in Fa-AMP1 and Arg in this compound. mdpi.com Analysis by MALDI-TOF MS determined the molecular masses of Fa-AMP1 and this compound to be 3,879 Da and 3,906 Da, respectively. researchgate.netnih.gov A significant proportion of the amino acid composition of both Fa-AMP1 and this compound consists of cysteine and glycine (B1666218) residues, including continuous sequences of these amino acids. researchgate.netnih.gov The structural and antimicrobial properties observed during their initial characterization indicated that Fa-AMPs represent a novel type of antimicrobial peptide belonging to the plant defensin family. researchgate.netnih.gov
The discovery and characterization of this compound contributed to the growing understanding of the diversity and properties of plant defensins and hevein-like peptides found in various plant species. mdpi.comresearchgate.netnih.govapsnet.org
Table 1: Characteristics of Fa-AMP1 and this compound
| Characteristic | Fa-AMP1 | This compound |
| Source | Fagopyrum esculentum seeds mdpi.comresearchgate.netnih.gov | Fagopyrum esculentum seeds mdpi.comresearchgate.netnih.gov |
| Amino Acid Residues | 40 mdpi.com | 40 mdpi.com |
| C-terminal Residue | Lys mdpi.com | Arg mdpi.com |
| Isoelectric Point | > 10 researchgate.netnih.gov | > 10 researchgate.netnih.gov |
| Molecular Mass (Da) | 3,879 researchgate.netnih.gov | 3,906 researchgate.netnih.gov |
| Cysteine Content | High researchgate.netnih.gov | High researchgate.netnih.gov |
| Glycine Content | High researchgate.netnih.gov | High researchgate.netnih.gov |
| Classification | Plant defensin family, hevein-like peptide mdpi.comresearchgate.netnih.gov | Plant defensin family, hevein-like peptide mdpi.comresearchgate.netnih.gov |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AQCGAQGGGATCPGGLCCSQWGWCGSTPKYCGAGCQSNCR |
Origin of Product |
United States |
Discovery, Isolation, and Characterization Methodologies of Fa Amp2
Methodologies for Peptide Purification from Biological Sources
The purification of Fa-AMP2 from buckwheat seeds involved a multi-step process designed to separate and enrich the target peptide from a complex mixture of biological molecules oup.comtandfonline.com. This process is crucial for obtaining a sample pure enough for detailed characterization. The general approach for isolating AMPs from plant sources often involves initial extraction using water-based solutions, such as buffers or salt solutions mdpi.com.
Chromatographic Techniques Utilized in this compound Isolation
Chromatography played a central role in the isolation of this compound. The purification protocol included a combination of different chromatographic methods oup.comtandfonline.comresearchgate.net. These techniques separate peptides based on various properties, such as size, charge, and hydrophobicity.
The specific chromatographic steps used for this compound purification from buckwheat seeds were:
Gel filtration on Sephadex G75: This technique separates molecules based on their size. Using Sephadex G75 likely helped to initially fractionate the crude extract and remove larger proteins and smaller molecules, enriching for peptides within a specific size range oup.comtandfonline.com.
Ion-exchange HPLC on SP COSMOGEL: Ion-exchange chromatography separates molecules based on their net charge. This compound is described as a basic peptide with an isoelectric point of over 10, suggesting it carries a positive charge at the pH used, allowing it to bind to a cation-exchange resin like SP COSMOGEL oup.comtandfonline.comresearchgate.net.
Reverse-phase HPLC: This technique separates molecules based on their hydrophobicity. Reverse-phase HPLC is commonly used in peptide purification as it provides high resolution separation oup.comtandfonline.comresearchgate.netnih.gov.
These sequential chromatographic steps allowed for the progressive purification of this compound, leading to a highly enriched sample for subsequent characterization oup.comtandfonline.com.
Advanced Characterization Techniques for this compound
Once purified, advanced analytical techniques were employed to characterize the physical and chemical properties of this compound, providing insights into its molecular nature oup.comtandfonline.com.
Spectrometric Approaches in Peptide Analysis
Spectrometric methods are essential for determining the molecular mass and other properties of peptides. For this compound, Mass Spectrometry (MS) was a key characterization technique oup.comtandfonline.comresearchgate.netmdpi.com.
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry): This technique was used to determine the molecular mass of this compound. Analysis by MALDI-TOF MS revealed that this compound has a molecular mass of 3,906 Da oup.comtandfonline.comresearchgate.net.
UV/Vis Spectrometry: The extinction coefficient of this compound was determined using UV/Vis spectrometry. The extinction coefficient in a 1% aqueous solution at 280 nm was found to be 38.9 oup.comtandfonline.comresearchgate.net. This measurement is typically used to quantify the concentration of peptides containing aromatic amino acids like tryptophan and tyrosine oup.com.
These spectrometric analyses provided crucial data regarding the molecular weight and light absorption properties of this compound.
Electrophoretic and Related Methods for Peptide Characterization
While the primary search results specifically detailing the characterization of this compound heavily emphasize chromatography and mass spectrometry, electrophoretic methods are also commonly used in peptide characterization to assess purity and estimate molecular weight nih.govacs.org. Although not explicitly detailed for this compound in the primary source, techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) or Tricine-SDS-PAGE are standard methods for separating peptides based on size nih.gov. Gel electrofocusing, which separates proteins based on their isoelectric points, is another related method oup.com. Given that this compound is described as a basic peptide with an isoelectric point over 10 oup.comtandfonline.comresearchgate.net, electrophoretic methods like isoelectric focusing could be used to confirm this property. The use of such methods would typically involve visualizing peptide bands and comparing their migration to known molecular weight markers nih.govacs.org.
Detailed research findings indicate that this compound consists of 40 amino acid residues researchgate.netmdpi.com. Approximately 45% of the total amino acid residues in this compound are glycine (B1666218) and cysteine tandfonline.com. The presence of numerous cysteine residues is a characteristic feature of defensin-like peptides, to which this compound belongs tandfonline.com. The primary structure of this compound shows similarities to the defensin (B1577277) family tandfonline.com. The amino acid sequences of Fa-AMP1 and this compound are nearly identical, differing only at the C-terminal residue, where this compound has Arginine while Fa-AMP1 has Lysine (B10760008) mdpi.com.
Here is a summary of some key characteristics of this compound:
| Characteristic | Value | Method Used | Source |
| Source | Buckwheat seeds (Fagopyrum esculentum) | Isolation | oup.comnih.gov |
| Classification | Plant defensin family | Characterization | oup.comtandfonline.com |
| Isoelectric Point (pI) | > 10 | Characterization | oup.comtandfonline.com |
| Molecular Mass | 3,906 Da | MALDI-TOF MS | oup.comtandfonline.com |
| Amino Acid Residues | 40 | Sequencing | researchgate.netmdpi.com |
| Cysteine and Glycine Content | ~45% of total residues | Amino acid analysis | tandfonline.com |
| Extinction Coefficient (1%, 280 nm) | 38.9 | UV/Vis Spectrometry | oup.comtandfonline.com |
This compound exhibits potent antimicrobial activity against various plant pathogenic fungi and bacteria tandfonline.comresearchgate.netoup.com. The concentrations required for 50% inhibition (IC50) of the growth of these microorganisms range from 11 to 36 μg/ml oup.comtandfonline.comresearchgate.net.
Structural Biology and Molecular Architecture of Fa Amp2
Primary Sequence Analysis and Amino Acid Compositional Insights
Fa-AMP2 is a peptide consisting of 40 amino acid residues. nih.gov Its amino acid sequence is AQCGAQGGGATCPGGLCCSQWGWCGSTPKYCGAGCQSNCR. researchgate.net A significant characteristic of this compound is its high content of cysteine and glycine (B1666218) residues, which together constitute half of its total amino acid composition. researchgate.netoup.com this compound also features continuous sequences of cysteine and glycine. researchgate.netoup.com
| Amino Acid | Count | Percentage (%) |
| Cysteine (C) | 8 | 20 |
| Glycine (G) | 12 | 30 |
| Alanine (B10760859) (A) | 4 | 10 |
| Glutamine (Q) | 3 | 7.5 |
| Threonine (T) | 3 | 7.5 |
| Proline (P) | 2 | 5 |
| Leucine (L) | 2 | 5 |
| Serine (S) | 2 | 5 |
| Tryptophan (W) | 2 | 5 |
| Tyrosine (Y) | 1 | 2.5 |
| Lysine (B10760008) (K) | 1 | 2.5 |
| Arginine (R) | 1 | 2.5 |
| Asparagine (N) | 1 | 2.5 |
| Total | 40 | 100 |
Significance of Cysteine and Glycine Residues in this compound
The high proportion of cysteine residues in this compound is crucial for the formation of disulfide bonds, which are essential for maintaining the peptide's structural stability and biological activity. researchgate.netnih.govcore.ac.uk These disulfide bridges contribute to the dense structure and resistance to chemical and proteolytic cleavage characteristic of many plant AMPs. msu.runih.gov The presence of glycine residues, particularly in continuous sequences, also contributes to the structural features of this compound. researchgate.netoup.com High content of cysteine and/or glycine residues is a key characteristic of many antibacterial peptides. core.ac.uk
Structural Fold and Disulfide Bond Connectivity in Defensin (B1577277) Family
Plant defensins, to which this compound belongs, are typically small, cationic, cysteine-rich peptides ranging from 45 to 54 amino acids. nih.govnih.govacs.org Their three-dimensional structure is characterized by a conserved folding pattern known as the cysteine-stabilized alpha-beta (CSαβ) motif. nih.govacs.orgmdpi.com This motif comprises a triple-stranded antiparallel β-sheet and an α-helix. nih.govacs.orgmdpi.commdpi.com The structural fold is stabilized by a conserved number of disulfide bridges, typically four or five in plant defensins. nih.govnih.govacs.org
In plant defensins, the common disulfide bond connectivity pattern is Cys1–Cys8, Cys2–Cys5, Cys3–Cys6, and Cys4–Cys7. mdpi.com These disulfide bonds are critical for stabilizing the αβ motif, while the loops connecting the secondary structure elements provide conformational mobility to the peptide. nih.govacs.org The conserved CS-αβ conformation facilitates interaction with negatively charged biological membranes. nih.govacs.org
Comparative Structural Features with Related Plant Defensins and Hevein-like Peptides
This compound is classified as a hevein-like peptide containing eight cysteine residues (8C-Hev peptide). nih.govmsu.rumsu.ru Hevein-like peptides are a family of short, basic, cysteine-rich peptides typically ranging from 29 to 45 amino acid residues. msu.rumdpi.com They are characterized by the presence of a chitin-binding site, which mediates their ability to bind to chitin (B13524), a major component of fungal cell walls. msu.rumdpi.com
Fa-AMP1 and this compound are structurally very similar, differing only by a single amino acid substitution at the C-terminus: Lysine in Fa-AMP1 is replaced by Arginine in this compound. nih.govmsu.rumsu.ruresearchgate.net This subtle difference in sequence, despite both residues being basic, has been shown to affect their antimicrobial properties. nih.govresearchgate.net
Hevein-like peptides, including Fa-AMPs, share structural similarities with the chitin-binding domains of other proteins like chitinases and lectins due to the presence of the chitin-binding site. mdpi.com While hevein-like peptides possess a chitin-binding site, their activity is not solely dependent on chitin binding, as they are also active against organisms without chitin, such as oomycetes and bacteria. nih.gov The broad antimicrobial spectrum of Fa-AMPs is attributed to structural features found in both defensin and glycine-rich peptide families. nih.govmsu.ru
Molecular Dynamics and Conformational Studies in Relation to this compound-type Peptides
Molecular dynamics (MD) simulations are a computational technique used to analyze the atomic movement and flexibility of biomolecules like proteins and peptides. plos.orgcolumbia.edumdpi.com These simulations can provide insights into conformational changes, stability, and interactions with membranes or other molecules. plos.orgmdpi.comnih.gov While specific molecular dynamics studies focused solely on this compound were not extensively detailed in the provided context, research on other plant defensins and antimicrobial peptides provides relevant insights into the types of studies conducted on such molecules.
For example, accelerated molecular dynamics (aMD) simulations have been used to examine the conformational changes and stability of other plant defensins, such as RsAFP2 from Raphanus sativus. plos.org These studies can evaluate the effect of amino acid substitutions on peptide conformation and stability. plos.org MD simulations are valuable for understanding the dynamics at the atomic level, which is often challenging to characterize experimentally. columbia.edu They can help predict preferred conformations and orientations of peptides and polymers at interfaces. columbia.edu Studies on other hevein-like peptides have also utilized structural studies, including NMR spectroscopy, to determine their three-dimensional structures, which are typically similar to other hevein-like peptides. msu.ru
Molecular Mechanisms of Action of Fa Amp2
Interactions with Microbial Cellular Components
A primary mode of action for many AMPs, including those in the plant defensin (B1577277) family to which Fa-AMP2 belongs, involves interactions with the microbial cell membrane. ucl.ac.uknih.gov The cationic nature of AMPs facilitates their initial binding to the negatively charged surface components of microbial cell walls and membranes, such as teichoic acids, lipoteichoic acids in Gram-positive bacteria, and lipopolysaccharides in Gram-negative bacteria. ucl.ac.uk Following initial electrostatic attraction, the amphipathic structure of AMPs allows them to interact with and permeate the lipid bilayer of the membrane. ucl.ac.uk
Membrane interaction by AMPs can lead to increased membrane permeability and ultimately, fatal disruption of the microbial membrane, resulting in the leakage of essential cellular components. nih.gov While the precise model of membrane disruption utilized by this compound has not been explicitly detailed in the provided research findings, general mechanisms described for AMPs include pore formation, such as the barrel-stave and toroidal-pore models, and non-pore formation mechanisms like the carpet-like and detergent-like models. The predominant mechanism often involves membrane disruption and the subsequent leakage of cytoplasmic contents. ucl.ac.uk Studies on AMPs, including those related to Fa-AMPs, highlight membrane interaction as a key step leading to cell death. nih.gov
Intracellular Targets and Interference with Biological Processes
For AMPs that enter the cell, interference with vital intracellular biological processes constitutes another significant mechanism of action. ucl.ac.uk
Intracellularly, some AMPs have been shown to target and interfere with the synthesis of nucleic acids (DNA and RNA) and proteins. ucl.ac.uk This modulation can occur through various means, including the inhibition of protein synthesis by directly targeting ribosomes. While the provided information indicates that plant AMPs, in general, can inhibit protein synthesis in cell-free systems, specific detailed research findings on how this compound directly modulates nucleic acid and protein synthesis pathways within target organisms are limited in the available snippets. However, its classification as a plant defensin suggests the potential for such intracellular targeting.
Plant AMPs, including those in the defensin family, are known to inhibit the activity of various enzymes within target organisms. uct.ac.za Examples of enzymes that can be inhibited by plant AMPs include trypsin, chymotrypsin, and α-amylase. The defensin nature of this compound suggests it may also exert some of its effects through the modulation of specific enzymatic activities essential for microbial survival or pathogenesis. While the general capacity of plant defensins to inhibit enzymes like α-amylase and trypsin is documented uct.ac.za, detailed data specifically demonstrating this compound's inhibitory effects on particular enzymatic targets within susceptible microbes were not prominently featured in the provided search results. The concept of "protease targeting" has been mentioned as a non-membrane mechanism for AMPs generally.
This compound has demonstrated inhibitory activity against the growth of various microorganisms, with reported concentrations required for 50% inhibition (IC50) ranging from 11 to 36 µg/ml against plant pathogenic fungi, Gram-positive, and Gram-negative bacteria. uct.ac.zanih.gov
| Microorganism Type | IC50 Range (µg/ml) | Source(s) |
| Plant pathogenic fungi | 11 - 36 | uct.ac.zanih.gov |
| Gram-positive bacteria | 11 - 36 | uct.ac.zanih.gov |
| Gram-negative bacteria | 11 - 36 | uct.ac.zanih.gov |
It is noted that Fa-AMP1 and this compound, which differ by a single amino acid at the C-terminus, can exhibit different potencies against specific microorganisms, highlighting the impact of even subtle structural variations on antimicrobial activity. ucl.ac.uk
Structure Function Relationship Studies of Fa Amp2
Impact of Amino Acid Residue Variations on Molecular Activity
Subtle changes in the amino acid sequence of antimicrobial peptides (AMPs) can significantly affect their biological activity. mdpi.comresearchgate.net In the case of Fa-AMP2 and related hevein-like peptides, specific amino acid substitutions have been shown to alter activity against different microorganisms. researchgate.netmdpi.com
Analysis of C-terminal Residue Substitutions in Fa-AMP1/Fa-AMP2
Fa-AMP1 and this compound are two such peptides isolated from buckwheat seeds, both comprising 40 amino acid residues. researchgate.netmdpi.com A key difference in their primary structure lies in the C-terminal residue: Fa-AMP1 has a Lysine (B10760008) (Lys), while this compound has an Arginine (Arg) at this position. researchgate.netmdpi.com Both Lys and Arg are positively charged residues. mdpi.com Despite this seemingly minor difference, the substitution of Lys in Fa-AMP1 with Arg in this compound at the C-terminus has been shown to affect their antimicrobial properties. researchgate.netmdpi.com
Studies comparing the activity of Fa-AMP1 and this compound against a panel of microorganisms revealed differential potency. mdpi.comresearchgate.net Fa-AMP1 exhibited greater activity against Fusarium oxysporum compared to this compound. mdpi.comresearchgate.net Conversely, this compound was more potent against Geotrichum candidum and Agrobacterium radiobacter. mdpi.comresearchgate.net The activity against other tested microorganisms was similar for both peptides. mdpi.comresearchgate.net This demonstrates that even the substitution of one basic residue (Lys) with another (Arg) at the C-terminus can lead to variations in the spectrum and efficacy of antimicrobial action. researchgate.netmdpi.com
| Peptide | C-terminal Residue | Activity against F. oxysporum | Activity against G. candidum | Activity against A. radiobacter |
| Fa-AMP1 | Lys | Higher | Lower | Lower |
| This compound | Arg | Lower | Higher | Higher |
Data compiled from search results mdpi.comresearchgate.net. Activity is relative when compared between Fa-AMP1 and this compound for the specific microorganism.
This observation aligns with findings in other hevein-like peptides, such as Ac-AMP1 and Ac-AMP2 from Amaranthus caudatus, where the addition of a C-terminal Arg in Ac-AMP2 compared to Ac-AMP1 increased activity against certain fungal pathogens and Gram-positive bacteria. mdpi.com
Role of Conserved Structural Motifs in Biological Function
Plant AMP families often exhibit conserved structural motifs, which are crucial for their biological function. mdpi.comacs.org Fa-AMP1 and this compound are characterized by being cysteine-rich, with half of their amino acid residues being cysteine and glycine (B1666218). researchgate.nettandfonline.com They contain eight cysteine residues and are classified as 8-Cys hevein-like peptides. researchgate.netmdpi.com These cysteine residues are involved in forming disulfide bonds that stabilize the three-dimensional structure of the peptide. nih.govnih.gov
Hevein-like peptides, including Fa-AMPs, possess a conserved chitin-binding site. msu.rumdpi.com This motif is involved in interactions with chitin (B13524), a major component of fungal cell walls, and related oligosaccharides. mdpi.com The chitin-binding site typically contains several conserved amino acid residues, including three aromatic residues and one serine, which are important for binding affinity to chitin. mdpi.com The ability to bind to chitin is associated with the mechanism of action of hevein-like peptides against fungi, which can involve restricting hyphal growth, inducing actin depolarization, and causing membrane disruption. acs.org
The presence of continuous sequences of glycine (–GGG– and –GG–) in Fa-AMP1 and this compound is another notable feature, suggesting a connection to the glycine-rich peptide family. tandfonline.comapsnet.org Glycine-rich peptides are known to exhibit activity against Gram-negative bacteria, which may contribute to the broad spectrum activity of Fa-AMPs. tandfonline.comapsnet.org
Mutagenesis and Peptide Engineering Approaches to Elucidate Functional Determinants
Mutagenesis and peptide engineering are valuable approaches for elucidating the functional determinants of AMPs like this compound. By selectively altering amino acid residues or regions of the peptide, researchers can investigate the impact of these changes on activity and understand the relationship between specific structural elements and biological function. mdpi.com
While specific detailed mutagenesis studies solely focused on this compound were not extensively detailed in the provided search results beyond the natural C-terminal variation between Fa-AMP1 and this compound researchgate.netmdpi.comresearchgate.net, research on other hevein-like peptides and plant defensins provides insights into these approaches. For instance, studies on Ac-AMP2 have involved replacing conserved aromatic residues in the chitin-binding site with alanine (B10760859) or non-natural amino acids to assess their importance for chitin binding affinity. mdpi.comnih.gov These studies demonstrated that all three aromatic residues were important for efficient ligand binding, and modifications could either decrease or increase affinity. mdpi.comnih.gov
Such approaches can help identify key residues or motifs responsible for specific activities (e.g., antifungal vs. antibacterial), membrane interaction, or binding to specific targets like chitin. By understanding which parts of the this compound molecule are critical for its function, peptide engineering could potentially be used to design analogs with enhanced potency, altered specificity, or improved stability. The observed differences in activity between Fa-AMP1 and this compound due to a single C-terminal substitution highlight the potential of even minor modifications to influence biological outcomes and underscore the utility of studying sequence variations. researchgate.netmdpi.comresearchgate.net
Biosynthesis and Regulation of Fa Amp2 Expression in Plants
Gene Cloning and Expression Analysis of Fa-AMP2 in Fagopyrum esculentum
The antimicrobial peptide this compound was first purified and characterized from the seeds of buckwheat (Fagopyrum esculentum Moench.) researchgate.netnih.gov. Through gel filtration and multiple rounds of high-performance liquid chromatography (HPLC), researchers isolated this basic peptide, determining its molecular mass to be 3,906 Da researchgate.netnih.govtandfonline.com. Subsequent sequencing revealed that half of its amino acid residues are cysteine and glycine (B1666218) researchgate.netnih.gov.
While the direct cloning and detailed expression analysis of the gene encoding this compound are not extensively documented in available research, the patterns of gene expression for plant defensins, the family to which this compound belongs, are well-studied. Plant defensin (B1577277) genes are known to be expressed in various tissues and can be either produced continuously (constitutively) or in response to specific triggers (induced) wikipedia.orgfrontiersin.org. Defensins are commonly found in seeds, where they contribute to the protection of the germinating plant against soil-borne pathogens wikipedia.org. Expression can also be high in peripheral and stomatal cells, which act as entry points for microbes nih.gov. Studies on other plant species have shown that defensin gene expression is often upregulated following pathogen infection or in response to environmental stresses such as drought, high salinity, and cold frontiersin.orgnih.gov.
| Expression Type | Common Tissues | Inducing Factors | Putative Role |
|---|---|---|---|
| Constitutive | Seeds, Flowers, Roots | Developmental programming | Pre-emptive defense of vulnerable tissues, especially during germination. wikipedia.orgfrontiersin.org |
| Inducible | Leaves, Stems, Roots | Pathogen attack (fungi, bacteria), physical wounding, abiotic stress (drought, salt, cold). nih.gov | Active, targeted defense in response to a specific threat. nih.gov |
Regulatory Mechanisms of this compound Production in Plant Defense Pathways
The production of this compound, as a plant defensin, is tightly controlled by the plant's innate immune system. This system relies on a complex network of signaling pathways that are activated upon detection of biotic threats. The regulation of defensin genes is primarily mediated by three key phytohormones: salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) nih.govekb.eg. These small molecules act as central regulators, coordinating the expression of a wide array of defense-related genes mdpi.comthepharmajournal.com.
Salicylic Acid (SA): The SA signaling pathway is considered the backbone of defense against biotrophic pathogens (those that feed on living host tissue) thepharmajournal.commdpi.com. Elevated levels of SA typically lead to the activation of Pathogenesis-Related (PR) genes and are associated with Systemic Acquired Resistance (SAR), a state of heightened immunity throughout the plant d-nb.info.
Jasmonic Acid (JA) and Ethylene (ET): The JA and ET signaling pathways often work together and are essential for defense against necrotrophic pathogens (those that kill host tissue and feed on the remains) and insect herbivores thepharmajournal.commdpi.com. The expression of many plant defensins, such as the well-studied PDF1.2 in Arabidopsis, is a hallmark of an activated JA/ET pathway nih.gov. Environmental stresses and signaling molecules like methyl jasmonate are also known to induce defensin expression nih.gov.
The interaction between these pathways is complex, often involving "crosstalk" that can be either synergistic or antagonistic thepharmajournal.com. For instance, activation of the SA pathway can sometimes suppress the JA/ET pathway, and vice versa thepharmajournal.commdpi.com. This intricate regulation allows the plant to tailor its defense response to the specific type of pathogen it encounters. Upon perception of a pathogen, signaling cascades are initiated that lead to the activation of specific transcription factors, which then bind to the promoter regions of defensin genes to induce their expression.
| Hormone | Primary Role in Defense | Effect on Defensin Expression |
|---|---|---|
| Salicylic Acid (SA) | Defense against biotrophic pathogens; key mediator of Systemic Acquired Resistance (SAR). mdpi.comd-nb.info | Can induce or repress defensin expression, often antagonistically with the JA/ET pathway. nih.govthepharmajournal.com |
| Jasmonic Acid (JA) | Defense against necrotrophic pathogens and insect herbivores. mdpi.com | Strong inducer of many defensin genes, often in synergy with ethylene. nih.govnih.gov |
| Ethylene (ET) | Works with jasmonic acid to defend against necrotrophic pathogens. thepharmajournal.commdpi.com | Co-regulates the expression of defensins and other JA-responsive genes. nih.gov |
Ecological and Biological Roles of Fa Amp2 in Plant Immunity
Fa-AMP2 in Plant Innate Defense Responses
This compound plays a significant role in the innate defense responses of plants. oup.comspbu.ruapsnet.org Plant innate immunity involves the recognition of microbial-associated molecular patterns (MAMPs) and the subsequent activation of defense mechanisms, including the production of AMPs. oup.comresearchgate.net this compound, as an AMP, acts as a chemical barrier providing direct resistance against biotic stress. oup.com The expression of AMP genes, including those encoding peptides like this compound, is often rapidly upregulated upon microbial attack, highlighting their role in the plant's immediate defense response. oup.com
Response to Biotic Stressors (e.g., Fungal and Bacterial Pathogens)
This compound exhibits broad-spectrum antimicrobial activity against various plant pathogenic fungi and bacteria, including both Gram-positive and Gram-negative strains. researchgate.netscilit.commsu.runih.govresearchgate.netapsnet.orgsemanticscholar.org Studies have shown that this compound can inhibit the growth of these pathogens in micromolar concentrations. msu.ru For instance, the concentrations required for 50% inhibition (IC50) of fungal and bacterial growth range from 11 to 36 μg/ml. researchgate.netscilit.comoup.com
The mechanism of action of hevein-like peptides, such as this compound, against fungi primarily involves binding to chitin (B13524), a key component of fungal cell walls. msu.runih.govmdpi.comuniprot.orgd-nb.info This binding can lead to the depolarization of fungal hyphae membranes, disruption of membrane integrity, and ultimately the crippling of cytoplasm integrity, causing cell death. msu.ru These peptides can penetrate rapidly into fungal hyphae and concentrate near septa and hyphal tips, leading to actin depolarization and bursting of the tips. msu.ru
This compound's activity against bacteria is also well-documented. researchgate.netscilit.comnih.govresearchgate.netapsnet.orgsemanticscholar.org The broad antimicrobial spectrum of Fa-AMPs is attributed to structural features shared with both defensin (B1577277) and glycine-rich peptide families. researchgate.net While the precise mechanisms against bacteria may vary, plant AMPs generally interact with the negatively charged bacterial cell membranes, leading to membrane disruption and leakage of intracellular components. nih.govsemanticscholar.org
Research Findings on Antimicrobial Activity:
| Target Organism | Type | IC50 (μg/ml) | Source |
| Plant pathogenic fungi | Fungi | 11-36 | researchgate.netscilit.comoup.com |
| Gram-positive bacteria | Bacteria | 11-36 | researchgate.netscilit.comoup.com |
| Gram-negative bacteria | Bacteria | 11-36 | researchgate.netscilit.comoup.com |
| Fusarium oxysporum | Fungus | Obvious inhibition | researchgate.net |
| Geotrichum candidum | Fungus | Obvious inhibition | researchgate.net |
| Various bacteria species | Bacteria | Obvious inhibition | researchgate.net |
Broader Roles in Plant Physiological Processes and Stress Responses
Beyond its direct antimicrobial activities, this compound, as a plant defensin, is also implicated in broader plant physiological processes and responses to stress. researchgate.netspbu.ruresearchgate.netspbu.ru Plant defensins are known to be involved in biotic stress responses and also play a role in plant growth and development. researchgate.netresearchgate.netnih.gov While the specific roles of this compound in these broader processes require further detailed investigation, the involvement of plant defensins in responses to abiotic stresses such as salinity, drought, and temperature has been observed for other members of this peptide family. spbu.ruspbu.ru This suggests a potential, though not yet fully elucidated for this compound specifically, for involvement in a wider array of stress responses beyond pathogen attack.
Computational and Theoretical Approaches in Fa Amp2 Research
Bioinformatics and Sequence Analysis for Peptide Identification and Classification
Bioinformatics and sequence analysis are fundamental tools for identifying and classifying antimicrobial peptides, including Fa-AMP2. Techniques such as multiple sequence alignment are commonly employed to compare the amino acid sequences of newly discovered peptides with those in existing databases of known AMPs. This allows researchers to identify homologous sequences, conserved motifs, and characteristic features that can provide clues about a peptide's potential function and evolutionary relationships.
This compound, isolated from the seeds of Fagopyrum esculentum (buckwheat), has been characterized through sequencing nih.govresearchgate.net. Sequence analysis revealed that this compound is a basic peptide rich in cysteine and glycine (B1666218) residues nih.govresearchgate.net. These characteristics, along with its antimicrobial activity, led to its classification as a novel type of antimicrobial peptide belonging to the plant defensin (B1577277) family nih.govresearchgate.net. Further sequence comparisons have also placed this compound within the group of hevein-like peptides, which are characterized by their small size, positive charge, abundance of cysteine and glycine residues, and the presence of a chitin-binding site msu.ru. Multiple sequence alignments involving this compound and other hevein-like peptides, such as Fa-AMP1, Pn-AMP1, Pn-AMP2, and hevein, highlight conserved amino acid residues and cysteine patterns that are indicative of this family msu.ru. Tools like ClustalW and T-Coffee are standard for performing these multiple sequence alignments, helping to extract patterns and assess sequence homology among antifungal peptides nih.govacs.org. The high sequence similarity among structurally similar proteins often indicates similar functions and structures edscl.instanford.edu.
Molecular Modeling and Simulation Techniques for Structure-Function Prediction
Molecular modeling and simulation techniques are invaluable for predicting the three-dimensional structures of peptides and understanding the relationship between their structure and function. These methods provide atomic-level insights that are difficult to obtain through experimental methods alone.
Homology Modeling and Ab Initio Prediction of this compound Structures
Predicting the three-dimensional structure of this compound is crucial for understanding its mechanism of action. Homology modeling is a widely used technique that predicts the structure of a target protein based on the known experimental structures of evolutionarily related proteins (templates) stanford.eduumcn.nlfiveable.mebioinformaticsreview.com. This method relies on the principle that proteins with similar sequences tend to have similar structures stanford.edufiveable.me. The process typically involves identifying suitable template structures through sequence comparison, aligning the target sequence to the template, building the backbone and loops based on the alignment, and finally placing and refining the side chains stanford.eduumcn.nl. While specific homology models for this compound were not detailed in the search results, the general application of homology modeling to AMPs is well-established for predicting structures when a suitable template with sufficient sequence identity is available frontiersin.orgmdpi.com.
When suitable templates for homology modeling are unavailable or for regions with low sequence similarity, ab initio prediction methods can be employed stanford.eduumcn.nlfiveable.me. These methods attempt to predict protein structures from scratch based on the physical and chemical properties of the amino acid sequence, often guided by energy functions umcn.nlfiveable.me. Ab initio methods are particularly useful for modeling flexible regions like loops fiveable.menih.gov. Both homology modeling and ab initio methods can be followed by refinement techniques, including molecular dynamics simulations, to improve the accuracy and stability of the predicted structures umcn.nlfiveable.menih.gov.
Molecular Docking Simulations for Ligand/Target Interaction Prediction
Molecular docking simulations are used to predict how a peptide, such as this compound, might interact with potential target molecules, such as microbial membranes or specific proteins. This technique explores the preferred binding orientations and affinities of the peptide to its target, providing insights into the molecular basis of its activity umcn.nlmdpi.comnih.govacs.orgresearchgate.net.
For AMPs that target cell membranes, docking simulations can help understand how the peptide inserts into or interacts with the lipid bilayer. For peptides that may target intracellular molecules or cell wall components like chitin (B13524) (given that this compound is a hevein-like peptide with a chitin-binding site msu.ru), docking can predict binding poses and key interactions with these molecules nih.govacs.org. While specific molecular docking studies involving this compound were not detailed, the technique is broadly applied in AMP research to investigate interactions with various targets, including proteins and membrane components mdpi.comnih.govacs.orgresearchgate.net. For instance, docking has been used to study the interaction of lipid transfer proteins (some of which have chitin-binding properties) with vicilin protein and N-acetylglucosamine tetramer nih.govacs.org. These simulations can identify critical residues involved in binding and help elucidate the potential mechanism of action mdpi.com.
Machine Learning and Artificial Intelligence in Antimicrobial Peptide Design and Discovery
Machine learning (ML) and artificial intelligence (AI) are increasingly transforming the field of antimicrobial peptide research, enabling the high-throughput identification, classification, and de novo design of novel AMPs researchgate.netarxiv.orgnih.govmdpi.comnih.govmdpi.comelifesciences.orgnih.govnih.govresearchgate.net. These computational approaches can analyze vast amounts of sequence and activity data to learn complex patterns and predict peptide properties.
ML algorithms can be trained to discriminate between antimicrobial and non-antimicrobial peptides based on their amino acid sequences and physicochemical properties arxiv.orgnih.govmdpi.comnih.gov. This allows for the in silico screening of large peptide libraries or genomic/proteomic data to identify potential AMP candidates mdpi.comnih.gov. Beyond simple classification, ML models can also be used for regression tasks, predicting the level of antimicrobial activity (e.g., minimum inhibitory concentration) against specific pathogens nih.govelifesciences.org.
Future Research Directions and Unexplored Avenues for Fa Amp2
Advanced Spectroscopic Characterization for High-Resolution Structural Insights
While initial characterization has provided basic structural information, advanced spectroscopic techniques are crucial for obtaining high-resolution structural insights into Fa-AMP2. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed three-dimensional structures, including the arrangement of disulfide bonds and the conformation of the peptide in different environments, such as in the presence of membrane mimics. Understanding the precise 3D structure is fundamental for correlating structure with function and for rational design efforts. Given that the structure of related plant antibacterial peptides has been studied using techniques like 1H NMR, similar approaches could be highly beneficial for this compound. sciencepublishinggroup.com The presence of eight cysteine residues forming disulfide bonds is a key structural feature that can be further investigated using spectroscopic methods to confirm their connectivity and role in stabilizing the peptide fold. mdpi.comnih.gov
Comprehensive Interactionomics Studies to Identify Novel Targets
Initial studies suggest that this compound, like other antimicrobial peptides, may exert its effects through membrane targeting, although non-membrane targeting mechanisms and immune modulation have also been observed for AMPs. nih.gov Comprehensive interactionomics studies are needed to identify the specific molecular targets of this compound in target organisms (fungi and bacteria) and potentially in host cells if considering plant defense mechanisms. Techniques such as pull-down assays coupled with mass spectrometry, or more advanced methods like quantitative interaction proteomics, could be employed to identify proteins or other biomolecules that directly interact with this compound. europa.eu Understanding these interactions at a systems level can reveal the precise pathways and cellular components affected by the peptide, moving beyond general membrane disruption models. nih.gov Identifying novel targets could also uncover new therapeutic strategies or provide insights into the evolution of resistance. europa.eu
Synthetic Biology and Rational Design of this compound Analogs for Mechanistic Elucidation
Synthetic biology and rational design approaches offer powerful tools to dissect the structure-function relationships of this compound and to create analogs with potentially improved or altered activities. By synthesizing this compound and its variants, researchers can systematically investigate the role of specific amino acid residues, including the C-terminal arginine which differs from Fa-AMP1's lysine (B10760008) and affects antimicrobial activity. researchgate.netmdpi.comresearchgate.net Rational design, guided by structural and interactionomics data, can involve modifying the peptide sequence to enhance potency, alter target specificity, or improve stability. mdpi.comoup.com Creating truncated or modified versions of this compound can help identify the minimal active core sequence required for antimicrobial activity. researchgate.net This approach has been successful in studying other plant AMPs and can provide crucial insights into the mechanisms underlying this compound's biological effects. mdpi.comresearchgate.netoup.com
Systems Biology Approaches to Elucidate this compound Signaling Pathways
Systems biology approaches are essential for understanding how this compound interacts with the complex biological networks of target organisms and how host organisms respond to its presence. This involves integrating data from transcriptomics, proteomics, and metabolomics to build comprehensive models of the cellular responses to this compound exposure. For instance, studying changes in gene expression or protein abundance in target microbes upon treatment with this compound can reveal affected metabolic or signaling pathways. Similarly, in plants, systems biology can help elucidate how this compound contributes to innate immunity and potential signaling cascades involved in its production or activity. researchgate.netoup.com While research on AMP-activated protein kinase (AMPK) signaling pathways exists in other contexts, applying systems biology to study this compound's potential involvement in or modulation of signaling within target or host cells could provide a deeper understanding of its biological role and effects. universiteitleiden.nlresearchgate.net
Q & A
Q. What experimental methodologies are recommended for purifying Fa-AMP2 from plant sources?
this compound is typically isolated using a multi-step purification protocol involving gel filtration (e.g., Sephadex G75), ion-exchange HPLC (e.g., SP COSMOGEL), and reverse-phase HPLC. Critical parameters include buffer pH optimization (to leverage the peptide’s basic isoelectric point >10) and gradient elution for separation . Validation of purity requires MALDI-TOF mass spectrometry (molecular mass: 3,906 Da) and amino acid sequencing .
Q. How can researchers assess the antimicrobial activity of this compound against diverse microbial strains?
Standardized bioassays involve determining IC50 values (concentration for 50% growth inhibition) using fungal (e.g., Fusarium oxysporum) and bacterial strains (e.g., Agrobacterium radiobacter). Activity is tested via microdilution assays in nutrient broth, with optical density measurements at 600 nm. Data should be normalized to controls and analyzed using non-linear regression models for IC50 calculation .
Q. What structural characteristics differentiate this compound from Fa-AMP1?
this compound differs from Fa-AMP1 by a single C-terminal residue (Arg vs. Lys), altering electrostatic interactions. Structural analysis via circular dichroism or NMR can reveal conformational impacts, such as changes in β-sheet content critical for membrane disruption .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s activity across microbial species?
Discrepancies in activity (e.g., this compound’s higher potency against Geotrichum candidum vs. F. oxysporum) may arise from microbial membrane composition or peptide-receptor specificity. To address this:
Q. What strategies are effective for elucidating this compound’s mechanism of action?
Advanced approaches include:
Q. How should researchers design studies to validate this compound’s structure-function relationships?
Employ site-directed mutagenesis to modify key residues (e.g., C-terminal Arg) and test bioactivity. Pair this with structural techniques (e.g., X-ray crystallography) to correlate changes in tertiary structure with functional outcomes. Include positive controls (wild-type this compound) and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What statistical methods ensure reproducibility in this compound bioactivity studies?
Use power analysis to determine sample size adequacy. Report variability metrics (e.g., SD, SEM) and effect sizes for IC50 comparisons. For inter-lab reproducibility, follow the ARRIVE guidelines for experimental detail (e.g., acclimatization periods, reagent batch numbers) .
Methodological Challenges and Solutions
Q. How can researchers address variability in this compound purification yields?
Common issues include peptide degradation or column fouling. Mitigation strategies:
Q. What criteria should guide the selection of microbial strains for this compound studies?
Prioritize strains with clinical or agricultural relevance (e.g., Clavibacter michiganensis for plant pathology models). Include Gram-positive and Gram-negative bacteria, as well as fungi, to assess broad-spectrum activity. Validate strain identity via 16S rRNA sequencing .
Data Interpretation and Reporting Standards
Q. How should researchers contextualize this compound’s bioactivity data in relation to existing literature?
Compare IC50 values against benchmarks (e.g., Fa-AMP1: 11–36 µg/mL). Discuss structural similarities to defensins (e.g., 8-Cys hevein-like motifs) and cite databases like UniProt for sequence alignment .
Q. What frameworks support rigorous hypothesis generation for this compound research?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
